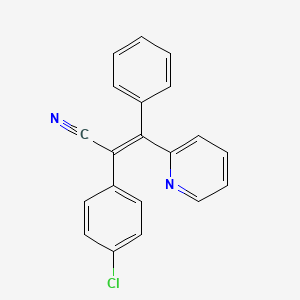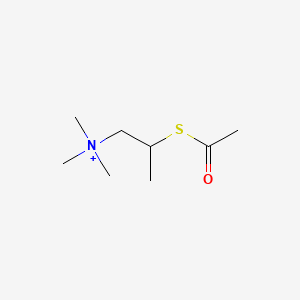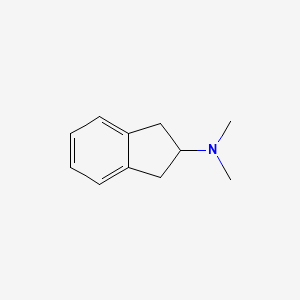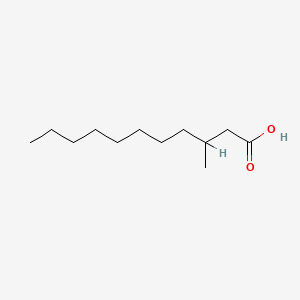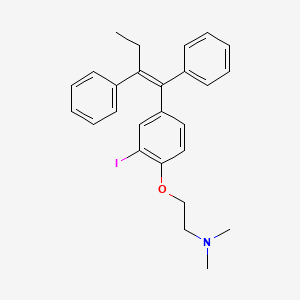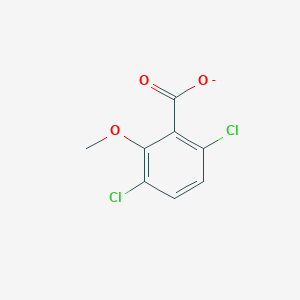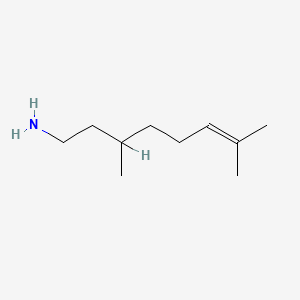
Isomaltosylfructoside
説明
Isomaltosylfructoside is a non-reducing disaccharide composed of glucose and fructose. It is known for its high solubility and sweet taste. This compound is often used as a sugar substitute due to its stability and low impact on blood sugar levels .
科学的研究の応用
Isomaltosylfructoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying carbohydrate chemistry and enzymatic reactions.
Biology: this compound is studied for its effects on gut microbiota and its potential as a prebiotic.
Medicine: Due to its low glycemic index, it is explored as a sugar substitute for diabetic patients.
Industry: It is used in the food industry as a sweetener and stabilizer
作用機序
Target of Action
Isomaltosylfructoside, also known as Theanderose, is a non-reducing trisaccharide composed of glucose and fructose . It is produced as a minor acceptor product in reactions of alternansucrase . The primary targets of this compound are the enzymes involved in its synthesis, particularly glucansucrases . These enzymes synthesize α-D-glucans via glucosyl transfer from sucrose .
Mode of Action
This compound is synthesized in high yields by variants of glucansucrases engineered to contain a single point mutation at a key leucine residue involved in acceptor substrate binding . This interaction with its target enzymes results in the production of this compound .
Biochemical Pathways
The biochemical pathway involved in the production of this compound involves two main steps . The first step is the enzyme-catalyzed transfructosylation reaction using maltose and fructose as substrates . The second step involves isomaltosylation .
Pharmacokinetics
It is known that it has a high solubility and good thermal stability These properties could potentially impact its bioavailability
Result of Action
The result of the action of this compound is the production of a non-reducing trisaccharide that has a high solubility and good thermal stability . It can also be used as a substitute sweetener for diabetics .
Action Environment
The action of this compound is influenced by the environment in which it is produced. The enzymes involved in its synthesis, particularly glucansucrases, are produced by certain lactic acid bacteria . The yield of this compound can be influenced by factors such as the specific strain of bacteria used, the conditions under which they are grown, and the specific substrates provided for the enzymatic reactions .
生化学分析
Biochemical Properties
Theanderose plays a significant role in biochemical reactions, particularly in the context of its synthesis and interaction with enzymes. The synthesis of theanderose is catalyzed by the enzyme levansucrase from Bacillus subtilis, which facilitates the transfructosylation reaction using sucrose as a donor and isomaltose as an acceptor . Theanderose interacts with various enzymes, including α-glucosidases from Metschnikowia species, which are known to produce a mixture of oligosaccharides, including theanderose, through hydrolytic activity on sucrose . These interactions highlight the importance of theanderose in enzymatic processes and its potential as a substrate for producing rare sugars.
Cellular Effects
Theanderose has been shown to influence cellular processes, particularly in the context of stress tolerance. In the moss Physcomitrella patens, the accumulation of theanderose is associated with the development of freezing tolerance . Theanderose enhances cellular freezing tolerance by accumulating in protonema cells, which is promoted by treatments such as cold acclimation and hyperosmotic solutes . This accumulation is closely linked to the expression of stress-related genes and the presence of the stress hormone abscisic acid, indicating that theanderose plays a crucial role in cellular stress responses.
Molecular Mechanism
At the molecular level, theanderose exerts its effects through specific binding interactions and enzymatic activities. Theanderose is synthesized through the transfructosylation reaction catalyzed by levansucrase, which involves the transfer of fructosyl units from sucrose to isomaltose . This reaction is highly regiospecific, resulting in the formation of theanderose without other detectable acceptor reaction products . Additionally, the accumulation of theanderose in moss cells is inhibited by cycloheximide, an inhibitor of nuclear-encoded protein synthesis, suggesting that theanderose’s effects are mediated through protein synthesis and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of theanderose have been observed to change over time. The enzymatic synthesis of theanderose is rapid, with maximum concentrations achieved within one hour at moderate temperatures . The stability and degradation of theanderose in laboratory conditions have not been extensively studied, but its accumulation in moss cells suggests that it remains stable under stress conditions . Long-term effects on cellular function, particularly in the context of stress tolerance, indicate that theanderose plays a sustained role in enhancing cellular resilience.
Metabolic Pathways
Theanderose is involved in metabolic pathways related to carbohydrate metabolism. The synthesis of theanderose through levansucrase-mediated transfructosylation highlights its role in the metabolism of sucrose and isomaltose . Theanderose may also influence metabolic flux and metabolite levels, particularly in the context of stress responses in plants. The interaction of theanderose with enzymes such as α-glucosidases further underscores its involvement in complex carbohydrate metabolism .
Transport and Distribution
The transport and distribution of theanderose within cells and tissues are crucial for its biological activity. In moss cells, theanderose accumulates in response to stress treatments, suggesting that it is actively transported and localized within specific cellular compartments . The precise transporters and binding proteins involved in theanderose’s distribution are not well-characterized, but its accumulation patterns indicate a regulated transport mechanism.
Subcellular Localization
The subcellular localization of theanderose is closely linked to its activity and function. In moss cells, theanderose accumulates in protonema cells, which are involved in stress tolerance
準備方法
Synthetic Routes and Reaction Conditions: Isomaltosylfructoside is typically synthesized through enzymatic reactions. The primary method involves the use of maltose and fructose as starting materials. The reaction is catalyzed by specific enzymes that facilitate the transfer of fructose to maltose, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves a two-step enzymatic process. First, maltose and fructose undergo a transfructosylation reaction catalyzed by an enzyme. This is followed by an isomaltosylation reaction to produce the final compound. The process is optimized for high yield and purity .
化学反応の分析
Types of Reactions: Isomaltosylfructoside primarily undergoes hydrolysis reactions. It is resistant to oxidation and reduction due to its non-reducing nature.
Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by acids or specific enzymes. The reaction typically occurs under mild conditions, such as room temperature and neutral pH.
Major Products: The hydrolysis of this compound results in the formation of glucose and fructose .
類似化合物との比較
Isomelezitose: Another non-reducing trisaccharide composed of glucose and fructose.
Isomaltulose: A disaccharide composed of glucose and fructose, known for its slow digestion and low glycemic index.
Uniqueness: Isomaltosylfructoside is unique due to its high solubility and stability, making it an ideal candidate for various applications in food and medicine. Its resistance to digestion and fermentation by gut bacteria further distinguishes it from other similar compounds .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(31-5)34-18(15(30)12(27)9(24)6(2-20)33-18)17(4-22)14(29)10(25)7(3-21)32-17/h5-16,19-30H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14+,15-,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWESPNLLJKPBBH-JJNZJHQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(C(O2)CO)O)O)O)C3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175558 | |
| Record name | Isomaltosylfructoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21291-36-1 | |
| Record name | Isomaltosylfructoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021291361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isomaltosylfructoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenol, 1-[(8-quinolinylimino)methyl]-](/img/structure/B1229571.png)
![3,7-dichloro-N-[3-(1-imidazolyl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B1229572.png)
![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide](/img/structure/B1229573.png)

